3-[2-benzyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N-(3-fluorophenyl)propanamide
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Overview
Description
3-[2-Benzyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N~1~-(3-fluorophenyl)propanamide is a complex organic compound belonging to the pyrazolo[3,4-b]pyridine derivatives. These compounds are known for their diverse biological activities, particularly in medicinal chemistry, where they are explored for their potential as therapeutic agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-benzyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N~1~-(3-fluorophenyl)propanamide typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules like this compound.
Industrial Production Methods
In an industrial setting, the synthesis of such compounds often involves optimizing reaction conditions to maximize yield and purity. This may include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. The use of environmentally benign reagents and solvents is also a key consideration in industrial production .
Chemical Reactions Analysis
Types of Reactions
3-[2-Benzyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N~1~-(3-fluorophenyl)propanamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
3-[2-Benzyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N~1~-(3-fluorophenyl)propanamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[2-benzyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N~1~-(3-fluorophenyl)propanamide involves its interaction with molecular targets such as tropomyosin receptor kinases. These kinases are part of the receptor tyrosine kinase family and play a crucial role in cell signaling pathways. By inhibiting these kinases, the compound can disrupt cell proliferation and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2-Benzyl-3-morpholino-7-(thiophen-2-yl)-6-(thiophen-2-ylmethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-5-one
- N-(4-Chlorophenyl)-2-(oxazolo[5,4-b]pyridin-2-yl)benzamide
Uniqueness
3-[2-Benzyl-4-(difluoromethyl)-6-oxo-2,6-dihydro-7H-pyrazolo[3,4-b]pyridin-7-yl]-N~1~-(3-fluorophenyl)propanamide is unique due to its specific structural features, such as the presence of a difluoromethyl group and a fluorophenyl group. These features contribute to its distinct biological activity and potential as a therapeutic agent .
Properties
Molecular Formula |
C23H19F3N4O2 |
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Molecular Weight |
440.4 g/mol |
IUPAC Name |
3-[2-benzyl-4-(difluoromethyl)-6-oxopyrazolo[3,4-b]pyridin-7-yl]-N-(3-fluorophenyl)propanamide |
InChI |
InChI=1S/C23H19F3N4O2/c24-16-7-4-8-17(11-16)27-20(31)9-10-30-21(32)12-18(22(25)26)19-14-29(28-23(19)30)13-15-5-2-1-3-6-15/h1-8,11-12,14,22H,9-10,13H2,(H,27,31) |
InChI Key |
MRZBXIYJZVZQDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C3C(=CC(=O)N(C3=N2)CCC(=O)NC4=CC(=CC=C4)F)C(F)F |
Origin of Product |
United States |
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